molecular formula C15H10F2N2OS2 B2840531 N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895488-36-5

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2840531
CAS No.: 895488-36-5
M. Wt: 336.37
InChI Key: GFIPYQVSNMXMRI-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a chemical compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a benzo[d]thiazole ring substituted with fluorine atoms at positions 4 and 6, and a phenylthioacetamide group attached to the nitrogen atom of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenol and 2,4-difluorobenzoyl chloride under acidic or basic conditions.

    Introduction of the phenylthioacetamide group: The phenylthioacetamide moiety can be introduced via nucleophilic substitution reactions, where the benzo[d]thiazole intermediate reacts with phenylthioacetic acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or the phenylthioacetamide group.

    Substitution: The fluorine atoms on the benzo[d]thiazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of catalysts or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Amino or thiol-substituted benzo[d]thiazole derivatives.

Scientific Research Applications

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Potential use as a probe for studying biological processes involving thiazole derivatives.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The presence of fluorine atoms and the thiazole ring can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide: Similar structure but with only one fluorine atom.

    N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide: Chlorine atoms instead of fluorine.

    N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(methylthio)acetamide: Methylthio group instead of phenylthio.

Uniqueness

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide stands out due to the presence of two fluorine atoms on the benzo[d]thiazole ring, which can significantly influence its chemical reactivity and biological activity. The phenylthioacetamide group also contributes to its unique properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2OS2/c16-9-6-11(17)14-12(7-9)22-15(19-14)18-13(20)8-21-10-4-2-1-3-5-10/h1-7H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIPYQVSNMXMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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